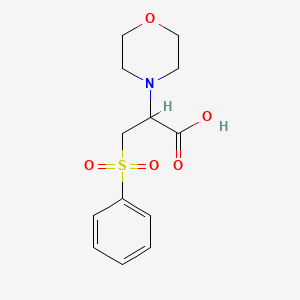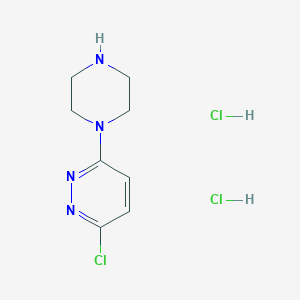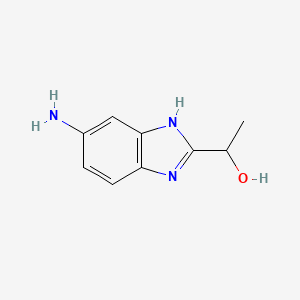![molecular formula C13H15ClN2O2 B1518779 N-{3-[(2-クロロアセトアミド)メチル]フェニル}シクロプロパンカルボンアミド CAS No. 1087784-15-3](/img/structure/B1518779.png)
N-{3-[(2-クロロアセトアミド)メチル]フェニル}シクロプロパンカルボンアミド
概要
説明
科学的研究の応用
N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide involves several steps. One common method starts with the reaction of 3-aminomethylphenylamine with 2-chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with cyclopropanecarboxylic acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures .
化学反応の分析
Types of Reactions
N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary products are amines or alcohols.
Substitution: The products depend on the nucleophile used but generally include substituted amides or thioamides.
作用機序
The mechanism of action of N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
類似化合物との比較
Similar Compounds
- N-(3-{[(2-bromoacetyl)amino]methyl}phenyl)cyclopropanecarboxamide
- N-(3-{[(2-iodoacetyl)amino]methyl}phenyl)cyclopropanecarboxamide
- N-(3-{[(2-fluoroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide
Uniqueness
N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is unique due to its specific chloroacetyl group, which imparts distinct reactivity and binding properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific research applications where selective reactivity is required .
特性
IUPAC Name |
N-[3-[[(2-chloroacetyl)amino]methyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-2-1-3-11(6-9)16-13(18)10-4-5-10/h1-3,6,10H,4-5,7-8H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYABHKXEPDITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)


![5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride](/img/structure/B1518710.png)
![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
![2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride](/img/structure/B1518712.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)



